molecular formula C12H16ClNO3Si B1221411 1-(p-Chlorophenyl)silatrane CAS No. 29025-67-0

1-(p-Chlorophenyl)silatrane

Cat. No.: B1221411
CAS No.: 29025-67-0
M. Wt: 285.8 g/mol
InChI Key: IKFVTMCLFHXPQF-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)silatrane is an organosilicon compound with the molecular formula C12H16ClNO3Si. It is a member of the silatrane family, characterized by a unique cage-like structure where silicon is bonded to nitrogen, oxygen, and carbon atoms. This compound is known for its significant biological activity and has been studied for various applications in chemistry, biology, and industry .

Scientific Research Applications

1-(p-Chlorophenyl)silatrane has been extensively studied for its applications in various fields:

Mechanism of Action

1-(p-Chlorophenyl)silatrane is a GABA receptor antagonist . It destroys nervous functions in the central nervous system of vertebrates, primarily in the brain and possibly in the brain stem . It’s a rapid-acting convulsant, causing convulsions within 1 minute in mice and rats .

Safety and Hazards

1-(p-Chlorophenyl)silatrane is extremely toxic . It was developed as a single-dose rodenticide, but it was never registered for this use . The median lethal dose (LD50) is 1-4 mg/kg for rats (oral) and 0.9-2.0 mg/kg for mice (oral) .

Preparation Methods

The synthesis of 1-(p-Chlorophenyl)silatrane typically involves the reaction of p-chlorophenyltrichlorosilane with triethanolamine. The reaction proceeds under reflux conditions in an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or distillation .

Industrial production methods for silatranes, including this compound, often utilize a one-pot synthesis approach. This method involves the direct reaction of silicon dioxide with triisopropanolamine in the presence of a catalyst, such as aluminum hydroxide, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(p-Chlorophenyl)silatrane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include siloxanes, silanes, and substituted silatranes .

Comparison with Similar Compounds

1-(p-Chlorophenyl)silatrane is unique among silatranes due to the presence of the p-chlorophenyl group, which enhances its biological activity and chemical stability. Similar compounds include:

These comparisons highlight the distinct properties of this compound, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFVTMCLFHXPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041215
Record name 1-(4-Chlorophenyl)silatrane
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Molecular Weight

285.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29025-67-0
Record name 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 5-(4-Chlorophenyl)silatrane
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Record name 1-(p-Chlorophenyl)silatrane
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Record name 1-(4-Chlorophenyl)silatrane
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Record name 1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 5-p-Chlorophenylsilatrane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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